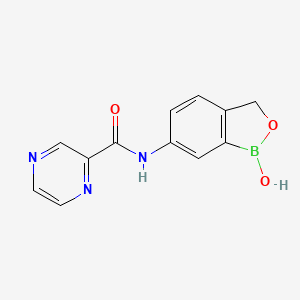
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzoxaborole moiety, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a reaction between 2-aminophenol and boric acid under acidic conditions.
Attachment of the Pyrazinecarboxamide Group: The benzoxaborole core is then reacted with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrazinecarboxamide can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amides or esters.
科学研究应用
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzoxaborole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction often involves coordination with a metal ion, such as zinc, in the enzyme’s active site. The pyrazinecarboxamide group can further enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)benzenesulfonamide
- N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)urea
Uniqueness
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-2-pyrazinecarboxamide is unique due to its combination of the benzoxaborole and pyrazinecarboxamide moieties. This combination provides a distinct set of chemical properties and biological activities, making it a versatile compound for various applications.
属性
分子式 |
C12H10BN3O3 |
|---|---|
分子量 |
255.04 g/mol |
IUPAC 名称 |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10BN3O3/c17-12(11-6-14-3-4-15-11)16-9-2-1-8-7-19-13(18)10(8)5-9/h1-6,18H,7H2,(H,16,17) |
InChI 键 |
HTIQCHBHIBTEFD-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=NC=CN=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


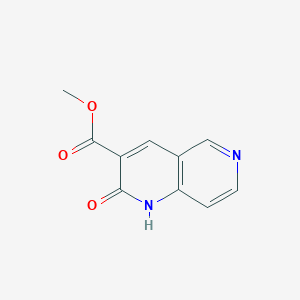
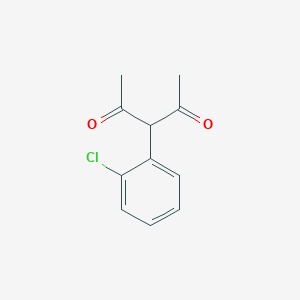
![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)
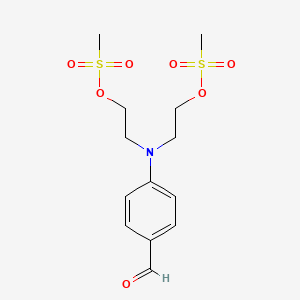
![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
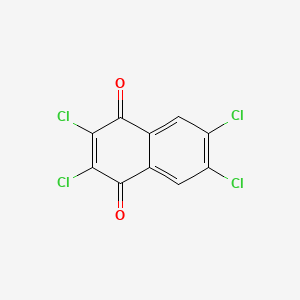
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)
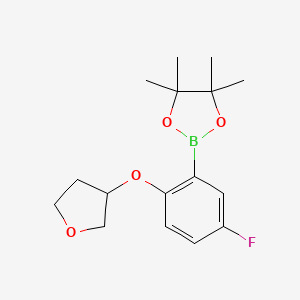
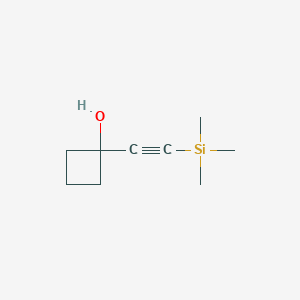

![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)
